molecular formula C15H24ClN3O B2727083 (3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride CAS No. 1989628-55-8

(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride

Cat. No. B2727083
CAS RN: 1989628-55-8
M. Wt: 297.83
InChI Key: SBLBENJIMSLXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride” belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The molecular formula of this compound is C15H23N3O and it has a molecular weight of 261.36 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring bound to a phenyl group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Synthesis and Chemical Transformations Compounds with piperidine and dimethylamine functionalities have been extensively used in organic synthesis and chemical transformations. For instance, the reaction of piperidine and dimethylamine with isoxazolinopyridinium cations leads to the formation of amino adducts, which undergo further transformations under different acidity conditions. These processes are characterized by NMR, UV, and IR spectroscopy, highlighting the role of these functionalities in synthesizing complex organic molecules (Eisenthal, Katritzky, & Lunt, 1967).

Catalysis The utility of compounds bearing dimethylamine and piperidine groups extends to catalysis. A study demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The investigation into the reaction mechanism provided insights into the formation of N-acyl intermediates, showcasing the catalytic efficiency of compounds with these functionalities in facilitating acylation reactions (Liu, Ma, Liu, & Wang, 2014).

Medicinal Chemistry and Biological Activity In medicinal chemistry, structures analogous to "(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride" serve as key intermediates in synthesizing compounds with potential therapeutic applications. Research into the synthesis and cytotoxic activity of chromene derivatives involving dimethylamine and piperidine as key functional groups revealed several compounds with significant cytotoxic activity against human tumor cell lines. This indicates the importance of these structural motifs in the development of new anticancer agents (Vosooghi et al., 2010).

Material Science The structural elements of piperidine and dimethylamine are also relevant in the synthesis of materials with unique properties. For example, the synthesis of piperidine derivatives with tertiary carbon atoms at the 4-position of the piperidine ring has led to compounds with strong anesthetic and anti-inflammatory actions. These findings illustrate the potential of using these structural features in developing new materials with specific biological activities (Igarashi, Sato, Hamada, & Kawasaki, 1983).

properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.ClH/c1-17(2)14-5-3-4-13(10-14)15(19)18-8-6-12(11-16)7-9-18;/h3-5,10,12H,6-9,11,16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLBENJIMSLXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.